molecular formula C20H21ClN2O4S B2603355 N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide CAS No. 932485-96-6

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2603355
CAS No.: 932485-96-6
M. Wt: 420.91
InChI Key: KCKAAZKYZBAIIV-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C20H21ClN2O4S and its molecular weight is 420.91. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications and Anticonvulsant Activity

Research into benzothiazole derivatives has unveiled their potential as pharmacologically active agents. A study by Faizi et al. (2017) focused on novel 4-thiazolidinone derivatives as benzodiazepine receptors agonists, highlighting their design, synthesis, and evaluation for anticonvulsant activities. These compounds, possessing essential functional groups for binding to benzodiazepine receptors, demonstrated significant anticonvulsant and sedative-hypnotic activities without impairing learning and memory, pointing towards the pharmacological versatility of benzothiazole-related compounds (Faizi et al., 2017).

Antimicrobial and Antitumor Activities

The antimicrobial properties of benzothiazole derivatives were explored by Padalkar and Gupta et al. (2014), who synthesized novel dipodal benzimidazole, benzoxazole, and benzothiazole derivatives, revealing broad-spectrum antimicrobial activity against various bacterial and fungal strains. This underscores the potential of benzothiazole derivatives in combating microbial infections and their significance in developing new antimicrobial agents (Padalkar et al., 2014).

Furthermore, benzothiazole moieties have been incorporated into antitumor agents, as demonstrated by Havrylyuk et al. (2010), who evaluated the anticancer activity of several 4-thiazolidinones with benzothiazole moiety. Some compounds exhibited notable activity against various cancer cell lines, including leukemia, melanoma, and lung cancer, indicating the promise of benzothiazole derivatives in oncology research and therapy (Havrylyuk et al., 2010).

Chemical Synthesis and Characterization

On the chemical synthesis front, benzothiazole derivatives serve as pivotal intermediates and functional groups in the development of novel compounds with diverse applications. Mamari et al. (2019) reported on the synthesis and characterization of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, highlighting its potential for metal-catalyzed C-H bond functionalization reactions. This illustrates the chemical utility of benzothiazole derivatives in facilitating complex synthetic transformations and the development of new chemical entities (Mamari et al., 2019).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-4-25-15-9-12(10-16(26-5-2)18(15)27-6-3)20(24)23-14-8-7-13(21)17-19(14)28-11-22-17/h7-11H,4-6H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKAAZKYZBAIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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